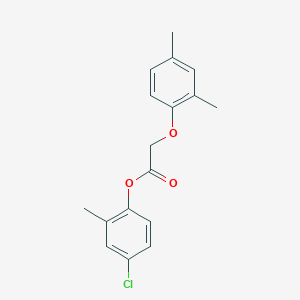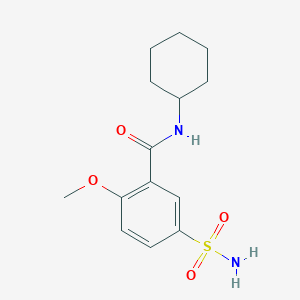
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions. For instance, one study described the synthesis of a related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing the intricate steps involved in creating such molecules (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds in this chemical family is often confirmed using X-ray crystallography, which reveals detailed information about their crystalline structure and molecular conformation. For example, the study mentioned above determined the crystal structure of their synthesized compound, highlighting the importance of structural analysis in understanding these molecules (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, serving as intermediates or reagents. For instance, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide has been used as a synthon for reductive amination reactions, demonstrating the versatility and reactivity of such molecules in synthetic chemistry (Lionel Cheruzel et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how these compounds interact in different environments and how they can be manipulated in the lab. While specific studies on N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide might not be readily available, research on related molecules provides insight into how such analyses are conducted.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential aspects of research. Studies like those on the reagent for preparing imidazole-amine ligands offer a glimpse into the comprehensive chemical properties analysis typical for compounds within this chemical family (Lionel Cheruzel et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide has been studied in various scientific research contexts, focusing primarily on its synthesis and structural analysis. One study detailed the synthesis of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride. The crystal structure was determined using X-ray single crystal diffraction, providing insights into the molecular configuration and interactions within the compound (Huang Ming-zhi et al., 2005).
Herbicidal Applications
Research into derivatives of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide has explored their potential as herbicides. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound with a similar structure, has shown herbicidal activity against annual and perennial grasses, suggesting potential agricultural utility (K. Viste et al., 1970). This points to a broader class of compounds related to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide that could be investigated for their herbicidal properties.
Chemical Transformations and Catalytic Processes
Further research has delved into the chemical transformations of related compounds in various environments, such as soil, where N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergoes transformations to produce different products, indicating the potential environmental fate and behavior of these compounds (R. Y. Yih et al., 1970). Additionally, studies on the catalytic pyrolysis for the preparation of N,N-dimethylacrylamide from related compounds highlight the industrial and chemical process applications of these compounds (Pu Zhong-wei, 2008).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12(18)14-7-4-5-8-9(6-7)11(17)15-10(8)16/h4-6H,1-3H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXDYSNOWZSAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)

![N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)
![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)
![(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol](/img/structure/B5598843.png)
![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)
![2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5598875.png)
![3-isopropyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5598878.png)

![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)


![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)